molecular formula C17H18N6O2S B6427177 4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole CAS No. 2097922-31-9

4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B6427177
CAS No.: 2097922-31-9
M. Wt: 370.4 g/mol
InChI Key: IDDNRERWXOTBGK-UHFFFAOYSA-N
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Description

The compound 4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole is a heterocyclic molecule featuring a triazole core substituted with a cyclopropyl group at the 4-position and an azetidin-3-yl moiety linked to a 4-(1H-pyrazol-1-yl)benzenesulfonyl group. This structure combines three pharmacologically relevant motifs:

  • 1,2,3-Triazole: Known for metabolic stability and hydrogen-bonding capacity, often used in click chemistry .
  • Azetidine: A strained four-membered ring that enhances conformational rigidity and target binding specificity.
  • Benzenesulfonyl-pyrazole: A sulfonamide-based substituent that improves solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

4-cyclopropyl-1-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c24-26(25,16-6-4-14(5-7-16)22-9-1-8-18-22)21-10-15(11-21)23-12-17(19-20-23)13-2-3-13/h1,4-9,12-13,15H,2-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDNRERWXOTBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. Triazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on available research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₆O₂S
  • Key Functional Groups :
    • Triazole ring
    • Pyrazole moiety
    • Sulfonamide group

Synthesis

The synthesis of 4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole involves multiple steps including the formation of the triazole ring through cycloaddition reactions. The synthetic pathway typically includes:

  • Formation of the azetidine ring .
  • Introduction of the pyrazole and sulfonamide moieties .
  • Cyclization to form the triazole structure .

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways related to cell growth and survival .

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial activities. The presence of the pyrazole and sulfonamide groups in the compound may enhance its ability to inhibit bacterial growth. Preliminary data suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria .

Inhibition of Enzymatic Activity

The compound's structural features suggest potential inhibition of specific enzymes involved in disease processes. For example, some triazoles are known to inhibit cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer's . The specific interactions of this compound with such enzymes warrant further investigation.

Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives demonstrated that compounds similar to 4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells). The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Testing

Another investigation evaluated the antimicrobial efficacy of related pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting promising antimicrobial potential .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential applications in the development of pharmaceuticals targeting various diseases. Here are some key areas:

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit anticancer properties. The incorporation of the pyrazole and sulfonamide functionalities may enhance its efficacy against certain cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

Antimicrobial Properties

Compounds with pyrazole and triazole structures have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The sulfonamide group is known for its role in enhancing the antibacterial properties of related compounds, making this compound a candidate for further exploration in antimicrobial drug development .

Inhibition of Enzymatic Activity

The compound's design suggests it may act as an inhibitor of specific enzymes involved in disease processes, such as phosphodiesterases (PDEs). PDE inhibitors are significant in treating conditions like asthma and schizophrenia due to their role in modulating cyclic nucleotide levels, which are crucial for various cellular functions .

Neuroprotective Effects

Given the structural similarities to other neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases. Research on related pyrazole derivatives has indicated potential benefits in mitigating oxidative stress and inflammation in neuronal cells .

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on Antitumor Activity : A derivative with a similar structure was tested for its ability to inhibit tumor growth in vitro and in vivo models. Results showed significant reductions in tumor size compared to controls, suggesting that modifications to the triazole and pyrazole moieties can enhance anticancer activity .
  • Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial properties against various bacterial strains. One study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous triazole/azetidine derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Features Reported Applications/Properties Reference
4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole (Target) 1,2,3-Triazole + Azetidine Cyclopropyl, 4-(1H-pyrazol-1-yl)benzenesulfonyl High rigidity, sulfonamide solubility Hypothesized ligand/intermediate
Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate 1,2,3-Triazole + Pyridine Cyclopropyl, ethyl carboxylate Planar pyridine ring, ester functionality Coordination chemistry, organic synthesis
4-(6-(tert-Butylperoxy)hexyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole (22) 1,2,3-Triazole tert-Butylperoxyhexyl, 3-phenylpropyl Hydrophobic alkyl chains, peroxide group Radical reaction studies
2-[3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(piperidin-4-yl)azetidin-3-yl]acetonitrile (from EP) Azetidine + Pyrazole Pyrrolopyrimidine, acetonitrile, piperidine Nitrogen-rich, potential kinase inhibition Pharmaceutical intermediate
2-[1-(ethanesulfonyl)-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)azetidin-3-yl]acetonitrile Azetidine + Pyrazole Ethanesulfonyl, pyrrolopyrimidine, acetonitrile Sulfonyl group, dual heterocycles Building block for drug discovery

Key Comparative Insights:

Core Structure Variations: The target compound’s triazole-azetidine core is distinct from pyridine-triazole hybrids (e.g., ) and simpler triazole derivatives (e.g., ).

Substituent Effects :

  • The benzenesulfonyl-pyrazole group in the target enhances solubility relative to hydrophobic tert-butylperoxy chains in Compound 22 .
  • Unlike pyrrolopyrimidine-containing analogs (), the target lacks a fused bicyclic system, which may reduce steric hindrance in binding interactions.

Synthetic Accessibility :

  • Compound 22 was synthesized with a 41% yield via column chromatography , suggesting that the target’s sulfonamide-azetidine linkage might require specialized coupling reagents (e.g., silane-mediated reactions, as hinted in ).

Biological Relevance :

  • Pyridine-triazole derivatives () and pyrrolopyrimidine-azetidine compounds () are reported as intermediates in coordination chemistry and kinase inhibitors, respectively. The target’s cyclopropyl group could confer metabolic stability, akin to cyclopropane-containing drugs like cilostazol.

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